Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride
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Overview
Description
Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride typically involves multiple steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Phenyl Group: The phenyl group with methoxy and ethoxy substituents is introduced through electrophilic aromatic substitution reactions.
Formation of the Propanamide Moiety: This involves the reaction of the thiadiazole intermediate with diethylamine and subsequent acylation to form the propanamide structure.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The diethylamino group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride: Lacks the ethoxy group, which may affect its solubility and reactivity.
Propanamide, 3-(diethylamino)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride: Different substitution pattern on the phenyl ring, potentially altering its biological activity.
Uniqueness
The presence of the ethoxy group in Propanamide, 3-(diethylamino)-N-(5-(3,5-dimethoxy-4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl)-, monohydrochloride makes it unique compared to similar compounds. This substitution can influence the compound’s solubility, reactivity, and interaction with biological targets, potentially enhancing its effectiveness in certain applications.
Properties
CAS No. |
154663-36-2 |
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Molecular Formula |
C19H29ClN4O4S |
Molecular Weight |
445.0 g/mol |
IUPAC Name |
3-(diethylamino)-N-[5-(4-ethoxy-3,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C19H28N4O4S.ClH/c1-6-23(7-2)10-9-16(24)20-19-22-21-18(28-19)13-11-14(25-4)17(27-8-3)15(12-13)26-5;/h11-12H,6-10H2,1-5H3,(H,20,22,24);1H |
InChI Key |
QXDYDOHIRBCEQB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCC(=O)NC1=NN=C(S1)C2=CC(=C(C(=C2)OC)OCC)OC.Cl |
Origin of Product |
United States |
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